Glycochenodeoxycholic Acid

Beschreibung

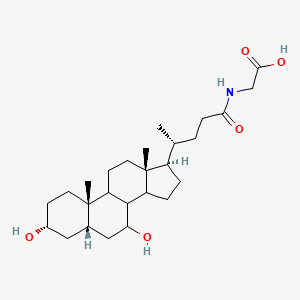

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZAUBVMUEKKP-GYPHWSFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020165 | |

| Record name | Glycochenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chenodeoxycholic acid glycine conjugate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00315 mg/mL | |

| Record name | Glycochenodeoxycholic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid glycine conjugate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

640-79-9 | |

| Record name | Glycochenodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycochenodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycochenodeoxycholic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycochenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCOCHENODEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451ZNJ667Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chenodeoxycholic acid glycine conjugate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Hepatic Synthesis of Glycochenodeoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of Glycochenodeoxycholic acid (GCDCA), a primary conjugated bile acid, within the liver. It details the enzymatic pathways, regulatory mechanisms, and key quantitative parameters. Furthermore, this guide offers detailed experimental protocols and visual representations of the core processes to support research and development in this field.

Introduction

This compound (GCDCA) is a crucial molecule in lipid digestion and absorption, formed in the liver through the conjugation of the primary bile acid chenodeoxycholic acid (CDCA) with the amino acid glycine.[1] The synthesis of GCDCA is a multi-step process that begins with the conversion of cholesterol into CDCA via two primary pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. The subsequent conjugation with glycine is the final step in its hepatic synthesis. Understanding this pathway is critical for research into cholestatic liver diseases, metabolic disorders, and drug-induced liver injury.

The this compound Synthesis Pathway

The formation of GCDCA is a culmination of a series of enzymatic reactions that primarily occur in hepatocytes. The initial and rate-limiting step for the major pathway of bile acid synthesis is catalyzed by Cholesterol 7α-hydroxylase (CYP7A1).[2]

The Classic (Neutral) Pathway

The classic pathway is the predominant route for bile acid synthesis in humans.[2] It is initiated by the hydroxylation of cholesterol at the 7α position by CYP7A1, an enzyme located in the endoplasmic reticulum. This is followed by a series of modifications to the steroid nucleus and the side chain, ultimately leading to the formation of chenodeoxycholic acid (CDCA).

The Alternative (Acidic) Pathway

An alternative route for CDCA synthesis is the acidic pathway, which is initiated by the hydroxylation of cholesterol at the 27th position by the mitochondrial enzyme Sterol 27-hydroxylase (CYP27A1).[2] This is followed by 7α-hydroxylation of the resulting oxysterol by Oxysterol 7α-hydroxylase (CYP7B1).[2]

Conjugation with Glycine

The final step in GCDCA synthesis is the conjugation of CDCA with glycine. This reaction is catalyzed by the enzyme Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT).[1][3] The process involves the activation of CDCA to its coenzyme A (CoA) thioester, chenodeoxycholyl-CoA, by a Bile Acid-CoA ligase. BAAT then facilitates the transfer of the chenodeoxycholyl group from CoA to the amino group of glycine, forming GCDCA.[4]

Regulation of this compound Synthesis

The synthesis of bile acids is tightly regulated to maintain homeostasis and prevent the accumulation of cytotoxic levels of these molecules. The primary regulatory mechanism involves the nuclear receptor Farnesoid X Receptor (FXR) and the enterokine Fibroblast Growth Factor 19 (FGF19).[5]

Bile acids, including GCDCA, are the natural ligands for FXR. Upon activation by bile acids in the ileum, FXR induces the expression of FGF19. FGF19 is then secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding initiates a signaling cascade that ultimately represses the transcription of the CYP7A1 gene, thus inhibiting the rate-limiting step of the classic pathway of bile acid synthesis.[5]

In the liver, activation of FXR by bile acids can also induce the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of CYP7A1.[5]

Quantitative Data

The following tables summarize key quantitative data related to the GCDCA synthesis pathway.

Table 1: Hepatic Concentrations of Bile Acid Synthesis Intermediates in Normal Liver

| Intermediate | Concentration (µg/mg protein) |

| 5-cholestene-3β, 7α-diol | 0.1 - 0.2 |

| 7α-hydroxy-4-cholesten-3-one | 0.01 - 0.05 |

| 5β-cholestane-3α, 7α-diol | 0.01 - 0.05 |

| 5β-cholestane-3α, 7α, 12α-triol | 0.01 - 0.05 |

| 7α, 12α-dihydroxy-4-cholesten-3-one | 0.01 - 0.05 |

| Data from Björkhem et al. (1981)[6] |

Table 2: Kinetic Properties of Human Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT)

| Substrate | Km (mM) |

| Glycine | 5.8 |

| Taurine | 1.1 |

| Data from Gali et al. (2022)[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the GCDCA synthesis pathway.

Measurement of CYP7A1 Activity

This protocol is adapted from a method for assaying CYP7A1-catalyzed cholesterol 7α-hydroxylation.

Materials:

-

Liver microsomes or recombinant CYP7A1

-

NADPH-cytochrome P450 reductase (if using recombinant CYP7A1)

-

Cholesterol

-

Cholesterol oxidase

-

High-performance liquid chromatography (HPLC) system

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 20% glycerol)

-

Extraction solvent (e.g., ethyl acetate)

Procedure:

-

Prepare the reaction mixture containing the enzyme source, cholesterol substrate, and reaction buffer.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a specified time.

-

Stop the reaction by adding the extraction solvent.

-

Add cholesterol oxidase to convert the 7α-hydroxycholesterol product to 7α-hydroxy-4-cholesten-3-one, which is more readily detectable by UV absorbance.

-

Vortex and centrifuge to separate the organic and aqueous phases.

-

Evaporate the organic phase to dryness and reconstitute the residue in the HPLC mobile phase.

-

Analyze the sample by HPLC with UV detection at approximately 240 nm.

-

Quantify the product by comparing the peak area to a standard curve of 7α-hydroxy-4-cholesten-3-one.

Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the quantification of GCDCA in biological samples.

Materials:

-

Biological sample (e.g., liver tissue homogenate, plasma, bile)

-

Internal standard (e.g., deuterated GCDCA)

-

Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add a known amount of the internal standard to the sample.

-

Precipitate proteins by adding a sufficient volume of cold solvent.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the bile acids using a C18 column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Detect and quantify GCDCA and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

-

Calculate the concentration of GCDCA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Farnesoid X Receptor (FXR) Activation Assay

This protocol describes a cell-based reporter assay to measure the activation of FXR.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

FXR expression vector

-

FXR-responsive reporter plasmid (e.g., containing a luciferase gene driven by an FXR response element)

-

Transfection reagent

-

Test compounds (potential FXR agonists or antagonists)

-

Positive control (e.g., GW4064, a known FXR agonist)

-

Luciferase assay reagent

Procedure:

-

Seed the cells in a multi-well plate.

-

Co-transfect the cells with the FXR expression vector and the FXR-responsive reporter plasmid.

-

After an appropriate incubation period, treat the cells with the test compounds, positive control, or vehicle control.

-

Incubate for a further 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration).

-

Determine the effect of the test compounds on FXR activation by comparing the luciferase activity to that of the controls.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the regulation of GCDCA synthesis in response to a novel compound.

References

- 1. Bile acid-CoA:amino acid N-acyltransferase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Bile acid coenzyme A: amino acid N-acyltransferase in the amino acid conjugation of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uab.edu [uab.edu]

Glycochenodeoxycholic Acid: A Technical Overview of its Chemical, Physical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycochenodeoxycholic acid (GCDCA) is a primary conjugated bile acid formed in the liver through the conjugation of chenodeoxycholic acid with the amino acid glycine.[1][2] As a key component of the bile acid pool, GCDCA plays a crucial role in the emulsification and absorption of dietary fats and lipids.[3][4] Beyond its digestive functions, GCDCA is an active signaling molecule implicated in a variety of cellular processes, including apoptosis, inflammation, and chemoresistance.[5][6][7] Its interactions with cellular pathways, such as the STAT3 and NLRP3 inflammasome pathways, make it a subject of significant interest in metabolic research and drug development, particularly in the contexts of liver diseases and oncology.[5][8] This document provides a comprehensive technical overview of the chemical and physical properties of GCDCA, details its known signaling pathways, and outlines key experimental protocols for its study.

Chemical and Physical Properties

This compound is an amphipathic molecule, possessing both hydrophobic and hydrophilic regions, which enables its function as a biological detergent.[1] It is typically found as a white solid.[1] The sodium salt form is also commonly used in research.[9][10]

Quantitative Data Summary

The core chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₄₃NO₅ | [1][11] |

| Molecular Weight | 449.6 g/mol | [1][11] |

| CAS Number | 640-79-9 | [1][12] |

| Physical Description | Solid | [1] |

| LogP (Octanol-Water) | 2.12 | [1] |

| pKa | Not explicitly found for GCDCA. The related compound Glycodeoxycholic acid has a pKa of 4.8. | |

| Water Solubility | 3.15 mg/L (at 20 °C). The sodium salt is more soluble, with a solubility of ~1 mg/ml in PBS (pH 7.2). | [1][13][14] |

| Organic Solvent Solubility | DMSO: 10 mg/mL to 90 mg/mL Ethanol: 15 mg/mL to 90 mg/mL Dimethylformamide (DMF): 5 mg/mL | [4][11][13][14] |

| Synonyms | GCDCA, Glycochenodeoxycholate, Chenodeoxycholylglycine | [1][11] |

Biological Activity and Signaling Pathways

GCDCA exerts significant biological effects by modulating several key cellular signaling pathways. Its precursor, chenodeoxycholic acid (CDCA), is a potent natural agonist for the Farnesoid X Receptor (FXR), a master regulator of bile acid homeostasis.[15][16][17] While GCDCA itself is a component of the bile acid pool that activates FXR, its most studied effects relate to the induction of cellular stress and specific signaling cascades in hepatocytes and cancer cells.

Induction of Chemoresistance in Hepatocellular Carcinoma (STAT3 Pathway)

In hepatocellular carcinoma (HCC) cells, GCDCA has been shown to promote chemoresistance and induce an epithelial-to-mesenchymal transition (EMT) phenotype.[5] This process is mediated through the activation of the STAT3 signaling pathway. GCDCA upregulates anti-apoptotic genes (e.g., Bcl-2, Bcl-xL) and down-regulates apoptotic genes, thereby reducing the efficacy of chemotherapeutic agents.[5][7] Activation of STAT3 signaling by GCDCA involves the repression of negative regulators like SOCS2, SOCS5, and PTPN1.[5]

Caption: GCDCA-induced chemoresistance via the STAT3 pathway in HCC cells.

Induction of Apoptosis in Hepatocytes

In non-cancerous hepatocytes, particularly at concentrations found during cholestasis, GCDCA is cytotoxic and can induce apoptosis.[6] This pro-apoptotic effect can be triggered through a ligand-independent activation of death receptors like Fas and TRAIL receptor 2 (DR5).[6] This activation leads to the formation of the Death-Inducing Signaling Complex (DISC), activation of caspase-8, and subsequent cleavage of Bid. Truncated Bid (tBid) translocates to the mitochondria, promoting the release of cytochrome c, which ultimately activates the executioner caspases (e.g., caspase-3) and leads to cell death.[6]

Caption: GCDCA-induced hepatocyte apoptosis via death receptor activation.

Activation of the NLRP3 Inflammasome and Pyroptosis

More recently, GCDCA has been identified as a trigger for pyroptosis, a form of pro-inflammatory programmed cell death, in hepatocytes.[8] This is mediated by the activation of the NLRP3 inflammasome. GCDCA treatment upregulates the expression of NLRP3, pro-caspase-1, and pro-IL-1β. The assembled inflammasome activates caspase-1, which then cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell lysis and the release of mature IL-1β, a potent pro-inflammatory cytokine that can subsequently activate hepatic stellate cells and promote fibrosis.[8]

Caption: GCDCA-induced pyroptosis via NLRP3 inflammasome activation.

Experimental Protocols & Workflows

This section details methodologies for the quantification and functional analysis of GCDCA.

Quantification of GCDCA in Serum by HPLC

A validated method for quantifying GCDCA levels in serum utilizes High-Performance Liquid Chromatography (HPLC).[18][19] The protocol involves solid-phase extraction (SPE) to isolate bile acids from the complex serum matrix, followed by separation and detection using an HPLC system.[18]

Methodology:

-

Sample Preparation (Spike Sample): A primary standard solution of GCDCA in methanol is prepared. A working standard is then created by spiking a known volume of the primary standard into a model serum to a final concentration (e.g., 200 µg/mL).[18]

-

Solid-Phase Extraction (SPE): The serum sample (or spiked standard) is loaded onto an SPE column (e.g., C18). The column is washed to remove interfering substances, and the bile acid fraction, including GCDCA, is then eluted with an appropriate solvent like methanol.[18][19]

-

HPLC Analysis:

-

Quantification: A calibration curve is generated using a range of standard concentrations (e.g., 0.5 to 100.0 µg/mL). The concentration of GCDCA in the unknown samples is determined by comparing its peak area to the calibration curve.[18]

Caption: Workflow for the quantification of serum GCDCA using SPE and HPLC.

In Vitro Chemoresistance Assay

To assess the effect of GCDCA on the chemoresistance of cancer cells, a cell viability assay is performed following co-treatment with GCDCA and a chemotherapeutic agent.[11]

Methodology:

-

Cell Culture: Hepatocellular carcinoma (HCC) cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with:

-

Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).[7][11]

-

Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as CCK-8 (Cell Counting Kit-8) or MTT.[11] The absorbance is read on a microplate reader.

-

Data Analysis: The viability of treated cells is calculated as a percentage relative to the vehicle-treated control cells. A significant increase in viability in the co-treatment group compared to the chemotherapy-alone group indicates GCDCA-induced chemoresistance.

Caption: Experimental workflow for an in vitro chemoresistance assay.

References

- 1. This compound | C26H43NO5 | CID 12544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. glpbio.com [glpbio.com]

- 4. This compound sodium salt | TargetMol [targetmol.com]

- 5. This compound induces stemness and chemoresistance via the STAT3 signaling pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. dovepress.com [dovepress.com]

- 9. This compound, sodium salt (unlabeled) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. scbt.com [scbt.com]

- 11. selleckchem.com [selleckchem.com]

- 12. goldbio.com [goldbio.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantifying Serum Level of this compound Using High Performance Liquid Chromatography in Obstructive Jaundice Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Biological Functions of Glycochenodeoxycholic Acid in Lipid Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Glycochenodeoxycholic acid (GCDCA), a primary conjugated bile acid, has emerged as a critical signaling molecule in the regulation of lipid and energy homeostasis. Beyond its classical role as a biological detergent facilitating fat absorption, GCDCA acts as a potent endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor that governs the expression of a multitude of genes involved in metabolic pathways. This technical guide provides an in-depth exploration of the functions of GCDCA in cholesterol, triglyceride, and bile acid metabolism. It details the underlying signaling cascades, summarizes key quantitative data from preclinical and clinical studies, and outlines experimental protocols for investigating its biological effects.

Core Functions of this compound in Lipid Homeostasis

This compound is synthesized in the liver through the conjugation of the primary bile acid chenodeoxycholic acid (CDCA) with the amino acid glycine.[1] Its functions in lipid metabolism are multifaceted, primarily mediated by its role as a signaling molecule.

Regulation of Cholesterol Metabolism

The synthesis of bile acids from cholesterol in the liver represents the principal pathway for cholesterol catabolism and elimination from the body.[2][3] GCDCA is a central player in the negative feedback regulation of this process.

-

FXR-Mediated Suppression of Bile Acid Synthesis: GCDCA is a natural agonist for the Farnesoid X Receptor (FXR).[4][5][6] Upon binding GCDCA in hepatocytes, FXR is activated and transcriptionally upregulates the Small Heterodimer Partner (SHP). SHP, in turn, inhibits the activity of key transcription factors required for the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[6][7] This feedback loop ensures that when bile acid levels are high, the conversion of cholesterol to new bile acids is reduced.

-

The Intestinal FXR-FGF19 Axis: In the intestine, GCDCA-mediated activation of FXR induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[8][9] FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor (FGFR4) and potently suppresses CYP7A1 expression, providing an additional, powerful layer of feedback control.[7]

-

Effects on Plasma Cholesterol: The net effect of GCDCA's precursor, CDCA, on plasma cholesterol can be dose-dependent. Low doses of CDCA have been shown to reduce the lithogenicity of bile by selectively decreasing the hepatic secretion of cholesterol.[10][11] Conversely, high-dose CDCA therapy (15 mg/kg/day) has been observed to significantly increase total and LDL-cholesterol levels.[12] In observational studies, plasma GCDCA has been positively associated with LDL cholesterol levels.[13]

Regulation of Triglyceride Metabolism

Bile acids are integral to the regulation of triglyceride (TG) metabolism.[14]

-

Reduction of Triglyceride Synthesis: Treatment with CDCA, the precursor to GCDCA, has been demonstrated to lower fasting plasma triglyceride concentrations.[14][15] Kinetic studies have revealed that this effect is due to a reduction in triglyceride synthesis, rather than impaired secretion from the liver or increased peripheral catabolism.[15] This contrasts with cholic acid, another primary bile acid, which does not consistently affect triglyceride production rates.[16]

Role in Atherosclerosis

The relationship between GCDCA and atherosclerosis is complex, with some studies suggesting a nuanced role.

-

Cardiovascular Risk: One study investigating bile acids in patients with acute coronary syndrome found that GCDCA was negatively associated with the risk of Major Adverse Cardiovascular Events (MACE).[17]

-

Contrasting Associations: However, in a cohort of young adults, GCDCA levels were positively associated with pro-inflammatory markers and LDL cholesterol, which are established risk factors for atherosclerosis.[13] Meanwhile, a structurally similar bile acid, glycoursodeoxycholic acid (GUDCA), has been shown to ameliorate atherosclerosis in animal models, suggesting that subtle differences in bile acid structure can lead to distinct physiological outcomes.[18][19]

Key Signaling Pathways Involving GCDCA

The Farnesoid X Receptor (FXR) Signaling Pathway

The FXR pathway is the principal mechanism through which GCDCA regulates lipid metabolism. As a potent natural ligand, GCDCA initiates a signaling cascade in both the liver and the intestine to maintain bile acid and lipid homeostasis.[4][5][20] The activation of FXR leads to the regulation of hundreds of genes controlling not only bile acid synthesis but also their transport, conjugation, and detoxification.

Other Signaling Pathways

While FXR is central to its metabolic role, GCDCA has been implicated in other signaling pathways, particularly in the context of pathophysiology.

-

STAT3 Signaling in Cancer: In hepatocellular carcinoma cells, the salt form of GCDCA (GCDC) has been shown to activate the STAT3 signaling pathway. This activation promotes an epithelial-to-mesenchymal transition (EMT) phenotype and cancer stem cell-like properties, contributing to chemoresistance.[21][22]

-

NLRP3 Inflammasome in Liver Injury: In hepatocytes, GCDCA can act as a "priming" signal, upregulating components of the NLRP3 inflammasome. In the presence of a second signal (e.g., lipopolysaccharide, LPS), this leads to inflammasome activation, pyroptotic cell death, and the release of pro-inflammatory cytokines like IL-1β, which can drive liver fibrosis.[23]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of Bile Acid and Cholesterol Metabolism by PPARs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential activation of the human farnesoid X receptor depends on the pattern of expressed isoforms and the bile acid pool composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Glycodeoxycholic Acid Inhibits Primary Bile Acid Synthesis With Minor Effects on Glucose and Lipid Homeostasis in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of low dose chenodeoxycholic acid feeding on biliary lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 12. Increase in serum total cholesterol and low-density lipoprotein cholesterol by high-dose chenodeoxycholic acid in patients with radiolucent gallstones significantly reversed during preventive low dose after gallstone dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Role of bile acids in the regulation of the metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. Effects of cholic acid on the metabolism of endogenous plasma triglyceride and on biliary lipid composition in hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bile Acids and Risk of Adverse Cardiovascular Events and All-Cause Mortality in Patients with Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. The Role of Bile Acids in Cardiovascular Diseases: from Mechanisms to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The role of bile acids in regulating glucose and lipid metabolism [jstage.jst.go.jp]

- 21. This compound induces stemness and chemoresistance via the STAT3 signaling pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound induces stemness and chemoresistance via the STAT3 signaling pathway in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. dovepress.com [dovepress.com]

Inborn errors of Glycochenodeoxycholic acid synthesis

An In-depth Technical Guide on Inborn Errors of Glycochenodeoxycholic Acid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (GCDCA) is a primary conjugated bile acid synthesized in the liver. It plays a critical role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine. The synthesis of GCDCA is a multi-step enzymatic process, beginning with the conversion of cholesterol into the primary bile acid chenodeoxycholic acid (CDCA), which is subsequently conjugated with the amino acid glycine.[1][2]

Inborn errors of metabolism affecting this pathway can lead to a deficiency of GCDCA and other primary bile acids, coupled with an accumulation of atypical, often hepatotoxic, bile acid intermediates. These rare genetic disorders, inherited in an autosomal recessive manner, can present with a wide spectrum of clinical manifestations, ranging from neonatal cholestasis and fat-soluble vitamin malabsorption to progressive liver disease and neurological damage.[3][4]

This technical guide provides a comprehensive overview of the core biochemical pathways, the genetic defects leading to impaired GCDCA synthesis, quantitative biochemical data, detailed experimental protocols for diagnosis, and the key regulatory signaling pathways.

Core Genetic Defects Affecting GCDCA Synthesis

Two primary types of inborn errors directly impact the synthesis of GCDCA:

-

Defects in Chenodeoxycholic Acid (CDCA) Synthesis: The most well-characterized disorder is Cerebrotendinous Xanthomatosis (CTX) , which results from mutations in the CYP27A1 gene.[5] This gene encodes the mitochondrial enzyme sterol 27-hydroxylase, a key enzyme in the alternative "acidic" pathway of bile acid synthesis.[6] Its deficiency impairs the conversion of cholesterol intermediates into CDCA, leading to a systemic accumulation of cholestanol and other precursors.[7]

-

Defects in Bile Acid Conjugation: The final step of GCDCA synthesis is the conjugation of CDCA with glycine. This reaction is catalyzed by the enzyme Bile acid-CoA:amino acid N-acyltransferase , encoded by the BAAT gene.[8][9] Mutations in BAAT lead to BAAT deficiency , a condition characterized by a profound lack of glycine and taurine-conjugated bile acids and a corresponding elevation of unconjugated primary bile acids in bile, serum, and urine.[10][11]

Biochemical Pathways

The synthesis of GCDCA is intrinsically linked to the overall pathway of primary bile acid synthesis.

Synthesis of Chenodeoxycholic Acid (CDCA) from Cholesterol

CDCA is synthesized in hepatocytes from cholesterol via two main pathways:

-

The Classic (or Neutral) Pathway: This is the major pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme. A series of subsequent enzymatic modifications to the steroid nucleus and side chain leads to the formation of both cholic acid and CDCA.

-

The Alternative (or Acidic) Pathway: This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). This pathway is particularly important in extrahepatic tissues and contributes to the overall bile acid pool.[6][12] A defect in CYP27A1 is the cause of CTX.

Conjugation to this compound (GCDCA)

Before secretion into the bile, the free primary bile acid CDCA is activated to its Coenzyme A (CoA) thioester by bile acid-CoA ligase (BACL). Subsequently, Bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyzes the transfer of glycine from glycyl-CoA to the CDCA-CoA molecule, forming GCDCA and releasing CoA.[8] This conjugation step significantly increases the water solubility and amphipathic nature of the bile acid, making it an effective digestive detergent.

Mandatory Visualization 1: Biochemical Pathway of GCDCA Synthesis

Caption: Synthesis pathway of GCDCA highlighting key enzymes and associated inborn errors.

Data Presentation

The diagnosis of GCDCA synthesis errors relies heavily on the quantitative analysis of bile acid profiles in biological fluids. The tables below summarize representative findings.

Table 1: Serum Bile Acid Reference Ranges in Healthy Adults

| Analyte | Concentration Range (µmol/L) | Notes |

| Total Bile Acids (Fasting) | 2.0 - 10.0 | Can increase postprandially.[13] |

| This compound (GCDCA) | Varies; typically low µM range | Component of total bile acids. |

| Chenodeoxycholic Acid (CDCA) | Varies; typically low µM range | Component of total bile acids. |

| Cholic Acid (CA) | Varies; typically low µM range | Component of total bile acids. |

Note: Reference ranges can vary significantly between laboratories and methodologies.

Table 2: Biochemical Profile in Inborn Errors of GCDCA Synthesis

| Parameter | BAAT Deficiency | Cerebrotendinous Xanthomatosis (CTX) |

| Primary Defect | Impaired conjugation of bile acids | Impaired synthesis of CDCA and Cholic Acid |

| Serum Total Bile Acids | Markedly elevated (e.g., >200 µmol/L)[11] | Normal to low[14] |

| Serum Conjugated Bile Acids (GCDCA, Taurocholic Acid, etc.) | Severely reduced or absent | Reduced due to precursor deficiency |

| Serum Unconjugated Bile Acids (CDCA, Cholic Acid) | Markedly elevated; predominant species[10][11] | Reduced |

| Urine Bile Acid Profile | Predominantly unconjugated cholic acid; absence of glycine/taurine conjugates[10] | Atypical bile alcohols and intermediates present |

| Serum Cholestanol | Normal | Markedly elevated (diagnostic marker) |

Data is illustrative and based on published case reports and studies.[10][11][14] Absolute values can vary.

Experimental Protocols

Accurate diagnosis requires specific and validated laboratory procedures. The following sections provide detailed methodologies for key assays.

Protocol: Quantification of Serum Bile Acids by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of multiple bile acid species in serum.

1. Sample Preparation (Protein Precipitation)

-

Thaw serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 25 µL of serum.

-

Add 1 mL of ice-cold 2-propanol containing a mixture of deuterated internal standards (e.g., d4-CA, d4-CDCA, d4-GCA).[15]

-

Vortex vigorously for 10 minutes at 4°C to ensure thorough protein precipitation.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.[4]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator at 35°C.[13]

-

Reconstitute the dried extract in 200 µL of methanol:water (1:1, v/v).[15]

-

Vortex, sonicate for 10 minutes, and centrifuge again (16,000 x g for 10 min) to pellet any remaining particulates.

-

Transfer the final supernatant to an LC-MS vial with a micro-insert for analysis.

2. LC-MS/MS Instrumentation and Conditions

-

LC System: UPLC/UHPLC system (e.g., Agilent 1290, Waters Acquity).

-

Column: Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 150 mm).[15]

-

Mobile Phase A: 0.1% Formic acid in Water.[15]

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.[15]

-

Gradient Elution:

-

0-3 min: 25% B

-

3-9 min: 25% to 38% B

-

9-15 min: 38% to 65% B

-

15-20 min: 65% to 100% B

-

20-22 min: Hold at 100% B

-

22-24 min: Return to 25% B for re-equilibration.[15]

-

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 55°C.[15]

-

Injection Volume: 3 µL.[15]

-

Mass Spectrometer: Triple quadrupole (e.g., Sciex 6500, Agilent 6490).

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[16]

-

Key MS Parameters:

-

Data Acquisition: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions must be optimized for each bile acid and internal standard.

Mandatory Visualization 2: Diagnostic Workflow for GCDCA Synthesis Defects

Caption: A stepwise workflow for the differential diagnosis of inborn errors of GCDCA synthesis.

Protocol: Sterol 27-Hydroxylase (CYP27A1) Enzyme Activity Assay

This assay measures the conversion of cholesterol to 27-hydroxycholesterol using a radiolabeled substrate. It is adapted from methods used for recombinant enzyme systems.[6]

1. Reagent Preparation

-

Reconstitution Buffer: Phosphate buffer (e.g., 0.5 M Na₂HPO₄).

-

Enzyme Source: Active mitochondrial membrane fractions or purified recombinant CYP27A1.

-

Cofactors: Adrenodoxin and adrenodoxin reductase.

-

NADPH Regenerating System: Commercially available solutions (e.g., BD Gentest solutions A and B).

-

Substrate Mix: Prepare a solution containing 25 µM unlabeled cholesterol and 0.025 µCi of [4-¹⁴C]cholesterol.

2. Enzyme Reconstitution

-

In a microfuge tube on ice, combine:

-

0.004 µM CYP27A1 (or equivalent membrane fraction)

-

2.0 µM Adrenodoxin

-

0.5 µM Adrenodoxin Reductase

-

-

Bring the volume to 70 µL with reconstitution buffer.

-

Incubate at 4°C for 10 minutes to allow the complex to form.

3. Enzymatic Reaction

-

Prepare the final reaction mixture in a total volume of 1 mL:

-

70 µL of reconstituted enzyme complex

-

100 µL of 0.5 M Na₂HPO₄

-

50 µL NADPH regenerating solution A

-

10 µL NADPH regenerating solution B

-

The prepared radiolabeled substrate mix.

-

-

Initiate the reaction by adding the substrate mix.

-

Incubate at 37°C for 30 minutes in a shaking water bath.

-

Stop the reaction by adding 2 mL of ice-cold dichloromethane.

4. Product Extraction and Analysis

-

Vortex the stopped reaction mixture thoroughly.

-

Centrifuge to separate the phases.

-

Extract the organic (lower) phase.

-

Dry the organic extract under nitrogen.

-

Resuspend the residue in a suitable solvent (e.g., hexane/isopropanol).

-

Separate the substrate (cholesterol) from the product (27-hydroxycholesterol) using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Quantify the amount of radiolabeled product formed using a scintillation counter.

-

Calculate enzyme activity as pmol of product formed per minute per mg of protein.

Protocol: Sanger Sequencing of the BAAT Gene

This protocol provides a general framework for identifying mutations in the BAAT gene.

1. DNA Template Preparation

-

Extract genomic DNA from the patient's peripheral blood leukocytes using a standard commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

-

Assess DNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~1.8).[17]

-

Design primers to amplify all coding exons and exon-intron boundaries of the BAAT gene.

-

Perform Polymerase Chain Reaction (PCR) for each exon using the patient's genomic DNA as a template.

-

Verify the PCR products by running a small aliquot on an agarose gel to confirm a single band of the correct size.

-

Purify the PCR products to remove unincorporated dNTPs and primers using a commercial PCR cleanup kit.

2. Chain-Termination Sequencing Reaction

-

Prepare sequencing reactions for both the forward and reverse strands of each purified PCR product. Each reaction should contain:

-

Purified PCR product (template DNA, amount depends on length)[17]

-

Sequencing primer (either the forward or reverse PCR primer)

-

A commercial sequencing mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs).

-

-

Perform cycle sequencing in a thermal cycler according to the sequencing kit manufacturer's instructions. This involves multiple rounds of denaturation, annealing, and extension, where chain termination occurs randomly upon incorporation of a ddNTP.[18]

3. Capillary Electrophoresis and Data Analysis

-

Purify the cycle sequencing products to remove unincorporated labeled ddNTPs.

-

Denature the products and run them on an automated capillary electrophoresis DNA sequencer. The fragments are separated by size with single-base resolution.

-

A laser excites the fluorescent dye on the terminating ddNTP of each fragment, and a detector records the color.

-

The sequencing software generates a chromatogram, which displays the sequence of bases as a series of colored peaks.

-

Analyze the sequence data using software (e.g., FinchTV, SnapGene) by aligning the patient's sequence to the BAAT reference sequence (NCBI RefSeq NG_034232.1).

-

Identify any deviations (homozygous or heterozygous variants) from the reference sequence and classify their potential pathogenicity based on established guidelines.[19]

Regulatory Signaling Pathways

The synthesis of bile acids is tightly regulated to maintain homeostasis and prevent the accumulation of cytotoxic levels. The primary regulatory mechanism is the Farnesoid X Receptor (FXR) signaling pathway.

CDCA is the most potent natural endogenous ligand for FXR, a nuclear hormone receptor highly expressed in the liver and intestine.

Hepatic Regulation:

-

When bile acid levels (like CDCA) are high in hepatocytes, they bind to and activate FXR.

-

Activated FXR induces the expression of a transcriptional repressor called Small Heterodimer Partner (SHP).

-

SHP, in turn, inhibits the activity of transcription factors (like LRH-1) that are required for the expression of the CYP7A1 gene.

-

The downregulation of CYP7A1, the rate-limiting enzyme, leads to a sharp decrease in new bile acid synthesis. This is a classic negative feedback loop.[16]

Intestinal Regulation:

-

Bile acids reabsorbed in the terminal ileum activate FXR in enterocytes.

-

This activation leads to the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19) into the portal circulation.

-

FGF19 travels to the liver and binds to its receptor (FGFR4), which activates a signaling cascade that potently represses CYP7A1 expression, independent of the hepatic SHP pathway.

This dual-location feedback system ensures that bile acid synthesis is rapidly and efficiently shut down when the bile acid pool is replete.

Mandatory Visualization 3: FXR Signaling Pathway in Bile Acid Regulation

Caption: Dual-location negative feedback regulation of bile acid synthesis via the FXR pathway.

References

- 1. Bile acid conjugation deficiency causes hypercholanemia, hyperphagia, islet dysfunction, and gut dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Bile acid homeostasis in a Cyp7a1 & Cyp27a1 double knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. actamedica.org [actamedica.org]

- 5. CYP27A1 - Wikipedia [en.wikipedia.org]

- 6. Mutational Analysis of CYP27A1: Assessment of 27-Hydroxylation of Cholesterol and 25-Hydroxylation of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic profiling in serum, cerebrospinal fluid, and brain of patients with cerebrotendinous xanthomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diagnosis in bile acid-CoA: Amino acid N-acyltransferase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Additional pathways of sterol metabolism: Evidence from analysis of Cyp27a1-/- mouse brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 12. Bile Acid Synthesis and Metabolism Defects Information for Physicians [childrennetwork.org]

- 13. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]

- 14. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biotech.cornell.edu [biotech.cornell.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. acgs.uk.com [acgs.uk.com]

- 18. Bile acid conjugation deficiency causes hypercholanemia, hyperphagia, islet dysfunction, and gut dysbiosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Role of Glycochenodeoxycholic Acid in Fueling Neoplastic Growth: A Technical Guide

For Immediate Release

Shanghai, China – November 6, 2025 – A comprehensive technical guide released today details the multifaceted mechanisms by which Glycochenodeoxycholic acid (GCDCA), a primary conjugated bile acid, promotes the growth and survival of cancer cells. This document, intended for researchers, scientists, and drug development professionals, consolidates current findings on GCDCA's role in oncogenesis, focusing on its impact on key signaling pathways, cell proliferation, apoptosis, and invasion, with a particular emphasis on hepatocellular carcinoma (HCC), and emerging evidence in gallbladder, pancreatic, and colon cancers.

This compound, a component of bile, has been increasingly implicated in the progression of gastrointestinal malignancies. Its mechanisms of action are complex, often dose-dependent, and involve the modulation of critical cellular processes that contribute to cancer's aggressiveness and resistance to therapy.

Core Mechanisms of GCDCA-Induced Neoplastic Progression

GCDCA exerts its pro-neoplastic effects through several interconnected mechanisms:

-

Chemoresistance: GCDCA has been shown to enhance the resistance of cancer cells to chemotherapeutic agents. It achieves this by upregulating the expression of anti-apoptotic proteins such as Mcl-1, Survivin, and Bcl-2, while simultaneously downregulating pro-apoptotic genes.[1][2] This shift in the balance between cell death and survival pathways allows cancer cells to evade the cytotoxic effects of chemotherapy. In hepatocellular carcinoma cell lines Huh7 and LM3, treatment with 200 μM GCDCA for 24-48 hours resulted in an almost 20% increase in cell viability when co-treated with 5-fluorouracil or cisplatin.[1]

-

Induction of Stemness and Epithelial-to-Mesenchymal Transition (EMT): A critical aspect of GCDCA's tumorigenic activity is its ability to induce cancer stem cell-like properties. It promotes the expression of key stem cell markers, including Sox2, Sox9, Nanog, and CD133, at both the mRNA and protein levels in HCC cells.[1] This induction of "stemness" is closely linked to the process of EMT, a cellular program that enhances cancer cell motility, invasion, and resistance to therapy.

-

Activation of Pro-Survival Signaling Pathways: The STAT3 signaling pathway is a central mediator of GCDCA's effects on chemoresistance and the acquisition of a stem-cell phenotype in hepatocellular carcinoma.[1][2] In gallbladder cancer, GCDCA activates the SOCS3/JAK2/STAT3 signaling cascade to promote EMT and metastasis.[3] Furthermore, the ERK pathway has been identified as another crucial signaling route involved in GCDCA-mediated cancer cell survival and drug resistance.[4] In intestinal epithelial cells, GCDCA-induced proliferation is driven by Gαi activation, a subsequent reduction in cyclic AMP (cAMP), and the phosphorylation of MEK1/2.[4]

-

Genomic Instability: GCDCA contributes to genomic instability, a hallmark of cancer. In intestinal epithelial cells exposed to γ-rays, GCDCA treatment leads to an increase in the phosphorylation of histone H2AX, a sensitive marker of DNA double-strand breaks.[4]

-

Dual Role in Apoptosis: Interestingly, the effect of GCDCA on apoptosis appears to be concentration-dependent. While it promotes survival at lower concentrations, higher concentrations of GCDCA have been reported to induce apoptosis in hepatocellular carcinoma cells, often through mechanisms involving the activation of caspase-8 and endoplasmic reticulum (ER) stress.[5][6][7][8]

Quantitative Data on GCDCA's Effects

The following tables summarize the key quantitative findings from studies investigating the impact of GCDCA on cancer cells.

| Cell Line(s) | GCDCA Concentration | Duration | Effect | Quantitative Measurement | Reference(s) |

| Huh7, LM3 (HCC) | 200 μM | 24-48 h | Increased Chemoresistance | ~20% increase in cell viability with 5-FU/cisplatin | [1] |

| Huh7, LM3 (HCC) | 200 μM | Not Specified | Upregulation of Stemness Markers | Increased mRNA and protein expression of Sox2, Sox9, Nanog, CD133 | [1] |

| IEC-6 (Intestinal Epithelial) | Not Specified | Not Specified | Proliferation | Increased MEK1/2 phosphorylation, decreased cAMP | [4] |

| IEC-6 (Intestinal Epithelial) | Not Specified | Post γ-ray | Genomic Instability | Increased phosphorylation of histone H2AX | [4] |

| PANC-1 (Pancreatic) | 40 μM (DCA) | 24 h | Cell Cycle Arrest | Increased percentage of cells in G0/G1 phase | [6][9] |

| Gene/Protein | Cancer Type | GCDCA Effect | Fold Change/Observation | Reference(s) |

| Mcl-1, Survivin, Bcl-2 | HCC | Upregulation | Increased protein expression | [2] |

| Apoptotic genes | HCC | Downregulation | Decreased expression | [1] |

| p-STAT3 | HCC | Increased Phosphorylation | Activation of STAT3 signaling | [1] |

| Sox2, Sox9, Nanog, CD133 | HCC | Upregulation | Increased mRNA and protein levels | [1] |

Signaling Pathways and Experimental Workflows

The intricate signaling networks activated by GCDCA are pivotal to its pro-neoplastic functions. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for investigating GCDCA's effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of GCDCA's role in neoplastic growth.

Cell Proliferation Assay (CCK-8/MTT)

-

Cell Seeding: Seed cancer cells (e.g., Huh7, LM3) in a 96-well plate at a density of 8 x 10³ cells/well in complete medium and incubate for 24 hours.

-

GCDCA Treatment: Replace the medium with fresh medium containing various concentrations of GCDCA (e.g., 0, 50, 100, 200 μM) and/or chemotherapeutic agents.

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Cell Culture and Treatment: Culture cancer cells in 6-well plates and treat with GCDCA at various concentrations for a specified duration.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Invasion Assay (Transwell/Boyden Chamber)

-

Chamber Preparation: Coat the upper surface of a Transwell insert with Matrigel and allow it to solidify.

-

Cell Seeding: Seed serum-starved cancer cells in the upper chamber in a serum-free medium.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

GCDCA Treatment: Add GCDCA to the upper and/or lower chamber as per the experimental design.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of invaded cells in multiple microscopic fields and calculate the average.

Western Blotting for Protein Expression and Phosphorylation

-

Cell Lysis: Lyse GCDCA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Sox2, Nanog, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to a loading control.

Real-Time PCR (RT-PCR) for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from GCDCA-treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., SOX2, NANOG) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion and Future Directions

The evidence strongly indicates that this compound is a significant contributor to the progression of several cancers, particularly those of the gastrointestinal tract. Its ability to foster chemoresistance, induce stem-like characteristics, and activate key oncogenic signaling pathways makes it a compelling target for therapeutic intervention. Future research should focus on elucidating the precise dose-dependent effects of GCDCA in a wider range of cancer types and further dissecting the molecular interactions that govern its pro-neoplastic activities. The development of targeted therapies aimed at inhibiting GCDCA-activated pathways holds promise for improving outcomes for patients with these challenging malignancies.

References

- 1. This compound induces stemness and chemoresistance via the STAT3 signaling pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Chenodeoxycholic Acid Enhances the Effect of Sorafenib in Inhibiting HepG2 Cell Growth Through EGFR/Stat3 Pathway [frontiersin.org]

- 3. This compound induces stemness and chemoresistance via the STAT3 signaling pathway in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bile salt (glycochenodeoxycholate acid) induces cell survival and chemoresistance in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of bile acids on proliferation and ultrastructural alteration of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CDCA5 regulates proliferation in hepatocellular carcinoma and has potential as a negative prognostic marker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of apoptosis-related gene expression in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of bile acids on proliferation and ultrastructural alteration of pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Glycochenodeoxycholic Acid: A Potent Endogenous Inhibitor of Cholic Acid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms by which glycochenodeoxycholic acid (GCDCA), a primary conjugated bile acid, effectively inhibits the synthesis of cholic acid (CA). The document details the core signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols necessary to investigate these processes.

Introduction: The Central Role of Bile Acids in Homeostasis

Bile acids, synthesized from cholesterol in the liver, are critical for the digestion and absorption of dietary fats and fat-soluble vitamins. The two primary bile acids in humans are cholic acid (CA) and chenodeoxycholic acid (CDCA). These are conjugated with either glycine or taurine to form conjugated bile acids, such as this compound (GCDCA), before being secreted into the bile. The synthesis of bile acids is a tightly regulated process to maintain a stable bile acid pool size and composition, preventing the accumulation of potentially cytotoxic levels of these molecules. The rate-limiting step in the classical pathway of bile acid synthesis is catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which converts cholesterol to 7α-hydroxycholesterol. The regulation of CYP7A1 activity is the primary mechanism for controlling the overall rate of bile acid production.

The Inhibitory Effect of this compound on Cholic Acid Synthesis

This compound, derived from the conjugation of chenodeoxycholic acid with glycine, is a potent physiological inhibitor of cholic acid synthesis. This inhibitory action is primarily mediated through the activation of the farnesoid X receptor (FXR), a nuclear hormone receptor that acts as a master regulator of bile acid metabolism. Oral administration of chenodeoxycholic acid in humans leads to a significant increase in the proportion of its glycine conjugate, GCDCA, in the bile, which is accompanied by a marked decrease in cholic acid synthesis.[1]

The inhibitory mechanism of GCDCA on cholic acid synthesis involves two principal signaling pathways, both initiated by the activation of FXR:

-

The Hepatic FXR/SHP Pathway: In the liver, GCDCA binds to and activates FXR. Activated FXR then induces the expression of the small heterodimer partner (SHP), a transcriptional repressor. SHP, in turn, inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), two key transcription factors required for the expression of the CYP7A1 gene. This repression of CYP7A1 transcription leads to reduced synthesis of the CYP7A1 enzyme, thereby decreasing the overall rate of bile acid synthesis, including that of cholic acid.[2]

-

The Intestinal FXR/FGF19 Pathway: In the intestine, GCDCA activates FXR in enterocytes, leading to the synthesis and secretion of fibroblast growth factor 19 (FGF19). FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor, fibroblast growth factor receptor 4 (FGFR4), on the surface of hepatocytes. This binding activates a downstream signaling cascade, primarily involving the JNK pathway, which ultimately leads to the repression of CYP7A1 gene expression, independent of the SHP pathway.[2][3]

Quantitative Data on the Inhibition of Cholic Acid Synthesis

While direct quantitative data on the inhibitory potency of GCDCA on cholic acid synthesis is limited, the potent effect of its precursor, chenodeoxycholic acid (CDCA), on FXR activation and subsequent CYP7A1 inhibition is well-documented. Given that CDCA is readily conjugated to GCDCA in the liver, the data for CDCA provides a strong indication of the physiological effects of GCDCA.

| Bile Acid | FXR Activation (EC50) | Effect on Cholic Acid Synthesis | Reference |

| Chenodeoxycholic Acid (CDCA) | 50 µM | Potent Inhibition | [4][5] |

| Cholic Acid (CA) | >600 µM | Weak Inhibition | [5] |

| Deoxycholic Acid (DCA) | Lower efficacy than CDCA | Inhibition | [4] |

| Lithocholic Acid (LCA) | Lower efficacy than CDCA | Inhibition | [4] |

| Ursodeoxycholic Acid (UDCA) | Very weak agonist/partial antagonist | No significant inhibition | [4] |

Table 1: Comparative Potency of Different Bile Acids on FXR Activation. The EC50 value represents the concentration of the bile acid required to achieve 50% of the maximal activation of the farnesoid X receptor (FXR). A lower EC50 value indicates a higher potency.

A dose-response study in patients with gallstones demonstrated that increasing doses of oral chenodeoxycholic acid (from 250 mg/day to 750 mg/day) led to a proportional increase in the percentage of chenodeoxycholic acid in biliary bile acids and a significant decrease in bile saturation with cholesterol, indicative of reduced cholesterol secretion and bile acid synthesis.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathways of Cholic Acid Synthesis Inhibition by GCDCA

The following diagrams illustrate the key signaling pathways involved in the inhibition of cholic acid synthesis by this compound.

Caption: Hepatic FXR/SHP pathway for cholic acid synthesis inhibition.

Caption: Intestinal FXR/FGF19 pathway for cholic acid synthesis inhibition.

Experimental Workflow for Investigating GCDCA's Effect

The following diagram outlines a typical experimental workflow to study the effect of GCDCA on cholic acid synthesis.

Caption: Experimental workflow for studying GCDCA's effects.

Detailed Experimental Protocols

Primary Human Hepatocyte Culture and Treatment

-

Isolation and Culture: Primary human hepatocytes are isolated from liver tissue by a two-step collagenase perfusion method.[7][8] Cells are then plated on collagen-coated culture dishes in a specialized hepatocyte culture medium.[9]

-

Treatment: After allowing the hepatocytes to attach and form a monolayer (typically 24-48 hours), the culture medium is replaced with fresh medium containing various concentrations of GCDCA (e.g., 10, 50, 100 µM). Control groups should include a vehicle control (e.g., DMSO) and potentially other bile acids for comparison. The treatment duration can vary (e.g., 6, 12, 24 hours) depending on the endpoint being measured.[10]

Quantitative PCR (qPCR) for CYP7A1 Gene Expression

-

RNA Extraction: Total RNA is extracted from the treated hepatocytes using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR: Real-time quantitative PCR is performed using primers specific for the human CYP7A1 gene and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization. The relative expression of CYP7A1 mRNA is calculated using the ΔΔCt method.[11]

Bile Acid Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: The cell culture supernatant is collected, and an internal standard (e.g., a deuterated bile acid) is added. Proteins are precipitated by adding a solvent like acetonitrile, and the sample is centrifuged. The supernatant is then dried and reconstituted in the mobile phase.

-

LC-MS/MS Analysis: The prepared samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer. Bile acids are separated based on their physicochemical properties on a C18 column and detected and quantified using multiple reaction monitoring (MRM) mode. This allows for the specific and sensitive measurement of cholic acid and other bile acids in the sample.[12]

FGF19 Measurement by ELISA

-

Sample Collection: The cell culture supernatant from the treated hepatocytes is collected.

-

ELISA: A commercially available enzyme-linked immunosorbent assay (ELISA) kit for human FGF19 is used to quantify the concentration of secreted FGF19 in the supernatant, following the manufacturer's instructions.

Conclusion

This compound is a key endogenous regulator of cholic acid synthesis. Its potent activation of the farnesoid X receptor (FXR) in both the liver and the intestine triggers downstream signaling cascades that effectively suppress the transcription of the CYP7A1 gene, the rate-limiting step in cholic acid production. Understanding the intricate details of this inhibitory mechanism is crucial for the development of novel therapeutic strategies targeting bile acid metabolism in various liver and metabolic diseases. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the role of GCDCA and other bile acids in maintaining metabolic homeostasis.

References

- 1. Effect of oral chenodeoxycholic acid on bile acid kinetics and biliary lipid composition in women with cholelithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of varying doses of chenodeoxycholic acid on bile lipid and biliary bile acid composition in gallstone patients: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. molecularlab.it [molecularlab.it]

- 9. lnhlifesciences.org [lnhlifesciences.org]

- 10. Bile acids and cytokines inhibit the human cholesterol 7α-hydroxylase gene via the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Significance and Mechanism of CYP7a1 Gene Regulation during the Acute Phase of Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Analysis of Bile Acid with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Metabolic Maze: A Technical Guide to Glycochenodeoxycholic Acid Fluctuations Following Bariatric Surgery

For Immediate Release

This technical guide provides a comprehensive overview of the dynamic changes in Glycochenodeoxycholic acid (GCDCA) levels following bariatric surgery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantitative alterations of GCDCA, the intricate experimental methodologies for its measurement, and the pivotal signaling pathways it modulates, offering insights into the metabolic renaissance observed post-surgery.

Executive Summary

Bariatric surgery, a potent intervention for severe obesity, instigates profound alterations in the body's metabolic machinery. Among the key players in this transformation are bile acids, with this compound (GCDCA) emerging as a significant modulator of postoperative metabolic health. This guide synthesizes current research to present a detailed analysis of GCDCA level changes, providing a foundation for future therapeutic exploration. We will explore the quantitative shifts in both serum and fecal GCDCA concentrations, detail the sophisticated analytical techniques required for its quantification, and illuminate the signaling cascades through which GCDCA exerts its effects.

Quantitative Changes in this compound Levels

Bariatric procedures, primarily Roux-en-Y Gastric Bypass (RYGB) and Vertical Sleeve Gastrectomy (VSG), significantly impact the enterohepatic circulation of bile acids, leading to notable changes in GCDCA concentrations. The data presented below, compiled from multiple studies, illustrates these shifts in both serum/plasma and fecal samples at various postoperative time points.

Table 1: Serum/Plasma this compound (GCDCA) Levels Pre- and Post-Bariatric Surgery

| Study | Bariatric Procedure | Time Point | Pre-operative GCDCA (μmol/L) | Post-operative GCDCA (μmol/L) | Fold Change | Significance |

| Patti et al.[1] | Gastric Bypass (GB) | 2-4 years | ~0.5 (Severely Obese Control) | ~2.2 | >4-fold | P < 0.05 |

| Meta-analysis (2021)[2] | RYGB | Up to 12 months | Varies | Significantly Increased | - | P < 0.0001 |

Note: Absolute concentrations can vary between studies due to different patient cohorts and analytical methods.

Table 2: Fecal this compound (GCDCA) Levels Pre- and Post-Bariatric Surgery

| Study | Bariatric Procedure | Time Point | Pre-operative Fecal GCDCA | Post-operative Fecal GCDCA | Fold Change | Significance |

| Cardinelli et al. (2019)[3] | RYGB | 3 & 12 months | Varies | Significantly Decreased | - | P ≤ 0.05 |

| Hussan et al. (2024)[4] | Bariatric Surgery | Median 24.1 mo | Varies | Mentioned as a measured BA | - | Not specified |

Experimental Protocols for GCDCA Quantification

Accurate quantification of GCDCA is paramount for understanding its physiological role. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[5][6] Below are detailed methodologies typically employed.

Sample Preparation

Objective: To extract GCDCA from the biological matrix (serum, plasma, or feces) and remove interfering substances.

-

Protein Precipitation (for Serum/Plasma):

-

To 50 µL of serum or plasma, add 10 µL of an internal standard working solution (containing a deuterated form of GCDCA, e.g., d4-GCDCA).[5][7]

-

Add 140 µL of cold methanol to precipitate proteins.[5]

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for LC-MS/MS analysis.[5]

-

-

Solid-Phase Extraction (SPE) (Alternative for Serum/Plasma):

-

Condition a C18 SPE cartridge with methanol followed by water.[8]

-

Load the pre-treated serum/plasma sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute GCDCA and other bile acids with methanol.[8]

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for injection.[8]

-

-

Extraction from Feces:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Objective: To separate GCDCA from other bile acids and quantify it with high sensitivity and specificity.

-

Chromatographic Separation (UPLC/HPLC):

-

Column: A reverse-phase C18 column is typically used.[9]

-

Mobile Phase A: Water with a modifier such as formic acid or ammonium acetate to improve ionization.[10]

-

Mobile Phase B: Acetonitrile or methanol with a similar modifier.[10]